molecular formula C14H15N3O3 B2674165 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-89-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2674165
M. Wt: 273.292
InChI Key: JWCSGOLYBZPDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a chemical compound . The empirical formula is C15H13N3O2 and the molecular weight is 267.28 .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit promising antibacterial and antimicrobial activities. For instance, a study on novel analogs displayed significant antibacterial activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, another study highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their potent cytotoxic activity against cancer cell lines (Deady et al., 2003).

Antioxidant Activity

Compounds synthesized with a similar chemical structure have demonstrated significant antioxidant activities. A study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed moderate to significant radical scavenging activity (Ahmad et al., 2012).

Cancer Research

In cancer research, related compounds have shown potential as therapeutic agents. For example, a study on dibenzo[a,l]pyrene, a compound with a similar structure, revealed its potent carcinogenic properties, emphasizing the importance of understanding such compounds for cancer research (Higginbotham et al., 1993).

Pharmacological Activity

Investigations into related compounds have also revealed pharmacological potential. A study on N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides found significant myorelaxant activity, suggesting potential applications in smooth muscle relaxation therapies (Khelili et al., 2012).

Bioactive Cocrystals

Further research into similar compounds has led to the development of bioactive cocrystals, which can have implications in drug design and development. A study on the structural and energetic analysis of molecular assemblies of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids provided insights into potential applications of such cocrystals (Jarzembska et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSGOLYBZPDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

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